molecular formula C22H31F2N3O B5350376 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Katalognummer B5350376
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: GZGFLZWHNVTPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidines. It is a potent and selective inhibitor of the dopamine transporter (DAT). This compound has been studied extensively for its potential use in treating various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter (this compound). This compound is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting this compound, this compound increases the levels of dopamine in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have therapeutic effects in the treatment of various neurological and psychiatric disorders. It has also been shown to have anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its selectivity and potency as a this compound inhibitor. It has also been shown to have low toxicity and minimal side effects. However, the limitations of using this compound include the need for controlled conditions during synthesis and the potential for drug interactions with other medications.

Zukünftige Richtungen

There are many future directions for the study of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One potential direction is the development of more potent and selective this compound inhibitors for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of using this compound and its potential for addiction and abuse. Additionally, the potential use of this compound in combination with other medications for the treatment of various disorders should be explored.

Synthesemethoden

The synthesis of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(3,5-difluorobenzyl)piperazine with pyrrolidine-1-carboxylic acid followed by the addition of 1,4-dibromobutane. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Wissenschaftliche Forschungsanwendungen

1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to effectively inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.

Eigenschaften

IUPAC Name

[1-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F2N3O/c23-19-12-17(13-20(24)14-19)15-25-10-5-21(6-11-25)27-9-3-4-18(16-27)22(28)26-7-1-2-8-26/h12-14,18,21H,1-11,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGFLZWHNVTPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.